molecular formula C6H15O4P B579869 Triethyl-D15-phosphate CAS No. 135942-11-9

Triethyl-D15-phosphate

Cat. No.: B579869
CAS No.: 135942-11-9
M. Wt: 197.247
InChI Key: DQWPFSLDHJDLRL-NLBPYYKNSA-N
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Description

Triethyl-D15-phosphate is a deuterated organophosphate compound. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the ethyl groups, resulting in a compound with unique properties. This compound is often used in scientific research due to its stability and distinct isotopic labeling, which makes it valuable in various analytical and experimental applications.

Scientific Research Applications

Triethyl-D15-phosphate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a stable isotope-labeled compound in NMR spectroscopy, allowing for detailed structural analysis.

    Biology: Used in metabolic studies to trace biochemical pathways involving phosphate esters.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics.

    Industry: Employed as a flame retardant in various materials due to its thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethyl-D15-phosphate typically involves the reaction of phosphorus oxychloride with deuterated ethanol (C2D5OH) under controlled conditions. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{D}_5\text{OH} \rightarrow \text{P(OCD}_2\text{CD}_3\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure precise control over temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triethyl-D15-phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Substitution: Nucleophilic reagents such as sodium alkoxides or amines can be employed.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Triethyl-D15-phosphate involves its interaction with molecular targets through its phosphate ester group. The deuterium atoms provide stability and resistance to metabolic breakdown, making it an ideal tracer in biochemical studies. The compound can interact with enzymes and proteins involved in phosphate metabolism, providing insights into their function and regulation.

Comparison with Similar Compounds

  • Tris(2-ethylhexyl) phosphate
  • Tris(2-chloroethyl) phosphate
  • Tris(1,3-dichloro-2-propyl) phosphate

Comparison: Triethyl-D15-phosphate is unique due to its deuterium labeling, which provides enhanced stability and distinct isotopic properties. Unlike its non-deuterated counterparts, it is particularly valuable in analytical applications where isotopic differentiation is crucial. Its stability also makes it a preferred choice in studies requiring prolonged observation periods.

Properties

IUPAC Name

tris(1,1,2,2,2-pentadeuterioethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWPFSLDHJDLRL-NLBPYYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016867
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135942-11-9
Record name Triethyl-D15-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135942-11-9
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